N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Carboxamide Group: This step involves the reaction of the quinoline derivative with an appropriate amine and a carboxylating agent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infections.
Industry: Used in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Pyridine Derivatives: Such as nicotinamide, involved in metabolic processes.
Carboxamide Derivatives: Such as benzamide, used in medicinal chemistry.
Uniqueness
N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H15N3O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H15N3O2/c25-20-10-4-3-9-18(20)24-21(26)16-12-19(14-6-5-11-22-13-14)23-17-8-2-1-7-15(16)17/h1-13,25H,(H,24,26) |
InChI Key |
BMCFJUGWZNYSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4O |
Origin of Product |
United States |
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